molecular formula C17H16BrClN2O B2748145 (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone CAS No. 353788-48-4

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2748145
CAS No.: 353788-48-4
M. Wt: 379.68
InChI Key: CWPKPVMRLPQGIA-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is a complex organic compound that features a piperazine ring substituted with bromophenyl and chlorophenyl groups

Mechanism of Action

Target of Action

It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it can be inferred that this compound may interact with a variety of targets, depending on the specific disease state.

Mode of Action

It is known that the incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a mannich reaction . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Given the wide range of biological activities associated with piperazine-containing compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

It is known that piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Therefore, it can be inferred that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that contribute to its bioavailability.

Result of Action

Given the wide range of biological activities associated with piperazine-containing compounds , it can be inferred that this compound may have diverse molecular and cellular effects, depending on the specific disease state.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under reflux conditions.

    Substitution Reactions: The piperazine ring is then substituted with 2-bromophenyl and 4-chlorophenyl groups through nucleophilic aromatic substitution reactions. This involves reacting the piperazine with 2-bromobenzoyl chloride and 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents for various diseases, including neurological disorders and cancer.

    Pharmacology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Biological Research: It serves as a tool compound in biological assays to investigate cellular pathways and mechanisms of action.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(piperazin-1-yl)methanone: Similar structure but lacks the bromophenyl group.

    (4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Contains additional chloropyridinyl group.

    (2-Fluorophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone: Fluorine substitution instead of bromine.

Uniqueness

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is unique due to the presence of both bromophenyl and chlorophenyl groups, which may confer distinct pharmacological properties and reactivity compared to its analogs. The combination of these substituents can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-bromophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKPVMRLPQGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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